Potassium hydrogenarsenate dihydrate

Übersicht

Beschreibung

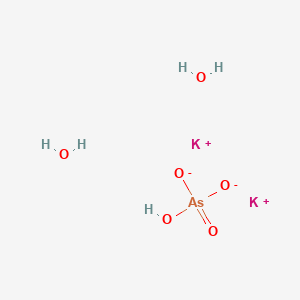

Potassium hydrogenarsenate dihydrate, with the chemical formula K₂HAsO₄·2H₂O, is a compound that belongs to the family of arsenates. It is known for its piezoelectric and ferroelectric properties, making it valuable in various scientific and industrial applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Potassium hydrogenarsenate dihydrate can be synthesized through the reaction of potassium hydroxide (KOH) with arsenic acid (H₃AsO₄). The reaction typically occurs in an aqueous solution, followed by crystallization to obtain the dihydrate form. The reaction can be represented as: [ \text{KOH} + \text{H}_3\text{AsO}_4 \rightarrow \text{K}_2\text{HAsO}_4 \cdot 2\text{H}_2\text{O} ]

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes careful control of reaction conditions such as temperature, pH, and concentration to ensure high purity and yield .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, where the arsenate ion (AsO₄³⁻) is oxidized to higher oxidation states.

Reduction: It can also be reduced to form arsenite (AsO₃³⁻) under specific conditions.

Substitution: The compound can participate in substitution reactions where the hydrogen or potassium ions are replaced by other cations.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

Reducing Agents: Sodium borohydride (NaBH₄), zinc (Zn) in acidic medium

Substitution Reagents: Various metal salts in aqueous solutions

Major Products Formed:

Oxidation: Higher oxidation state arsenates

Reduction: Arsenites

Substitution: Corresponding metal arsenates

Wissenschaftliche Forschungsanwendungen

Potassium hydrogenarsenate dihydrate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in analytical chemistry for the detection and quantification of various ions.

Biology: Employed in studies related to enzyme inhibition and cellular processes involving arsenic compounds.

Medicine: Investigated for its potential use in cancer treatment due to its arsenic content.

Industry: Utilized in the production of piezoelectric and ferroelectric materials for electronic devices

Wirkmechanismus

The mechanism of action of potassium hydrogenarsenate dihydrate involves its interaction with biological molecules and cellular components. The arsenate ion can mimic phosphate ions, leading to the disruption of ATP synthesis and other phosphate-dependent processes. This can result in enzyme inhibition and cellular toxicity, which is being explored for therapeutic applications .

Vergleich Mit ähnlichen Verbindungen

Potassium dihydrogen phosphate (KH₂PO₄): Similar in structure and properties, but contains phosphate instead of arsenate.

Sodium hydrogenarsenate (Na₂HAsO₄): Similar arsenate compound with sodium instead of potassium.

Ammonium dihydrogen arsenate (NH₄H₂AsO₄): Contains ammonium instead of potassium.

Uniqueness: Potassium hydrogenarsenate dihydrate is unique due to its specific piezoelectric and ferroelectric properties, which make it highly suitable for use in low drive-power, wide-bandwidth modulators. Its ability to mimic phosphate ions also provides unique biological and medicinal applications .

Biologische Aktivität

Potassium hydrogenarsenate dihydrate, also known as potassium arsenate (KHAsO·2HO), is an inorganic compound that has garnered attention due to its biological activity, particularly in relation to its potential toxic effects and interactions with biological systems. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound is a salt formed from arsenic acid and potassium hydroxide. Its chemical structure can be represented as follows:

- Molecular Formula : KHAsO·2HO

- Molar Mass : 182.1 g/mol

- Solubility : Soluble in water; insoluble in alcohol.

| Property | Value |

|---|---|

| Molecular Weight | 182.1 g/mol |

| Appearance | White crystalline solid |

| Solubility | Soluble in water |

| Melting Point | Decomposes at 200°C |

Genotoxicity and Carcinogenicity

Research has established that arsenic compounds, including this compound, exhibit genotoxic properties. A study indicated that inorganic arsenic compounds can cause DNA damage in human cells, which may lead to carcinogenesis . The genotoxic effects are often dose-dependent, with higher concentrations resulting in more significant DNA damage.

The biological activity of this compound can be attributed to several mechanisms:

- Oxidative Stress : Arsenic compounds induce oxidative stress by generating reactive oxygen species (ROS), leading to cellular damage and apoptosis.

- Disruption of Cellular Signaling : Arsenic interferes with signaling pathways such as the MAPK pathway, which is crucial for cell proliferation and survival.

- Alteration of Gene Expression : Exposure to arsenic can modify the expression of genes involved in cell cycle regulation and apoptosis.

Study 1: In Vitro Effects on Human Cells

A study investigated the effects of this compound on human lung fibroblast cells. The results demonstrated that exposure led to increased levels of DNA strand breaks and apoptosis at concentrations above 10 µM .

Study 2: Animal Model Studies

In animal studies, administration of potassium hydrogenarsenate was linked to kidney tumors when combined with other carcinogenic agents . This suggests a potential role in tumor promotion rather than initiation.

Table 2: Summary of Biological Effects

| Biological Effect | Observed Outcome | Reference |

|---|---|---|

| DNA Damage | Increased strand breaks | |

| Apoptosis | Induction at high concentrations | |

| Tumor Promotion | Kidney tumors in animal models | |

| Oxidative Stress | Elevated ROS levels |

Environmental Impact

This compound also poses environmental risks due to its potential leaching into water systems. Its presence can lead to contamination of groundwater and surface water bodies, raising concerns about ecological health and human exposure through drinking water .

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling potassium hydrogenarsenate dihydrate in laboratory settings?

- Methodological Answer:

- Use local exhaust ventilation and wear chemical-resistant gloves (e.g., nitrile), protective eyewear , and lab coats to avoid skin/eye contact.

- Avoid contact with strong oxidizers (e.g., peroxides) and store in locked, dry containers away from light and moisture .

- In case of exposure, immediately rinse with water and contact a poison control center .

Q. How can researchers accurately quantify arsenic content in this compound samples?

- Methodological Answer:

- Digest samples using HNO₃/H₂O₂ (EPA Method 3050B) to extract arsenic, followed by analysis via inductively coupled plasma optical emission spectroscopy (ICP-OES) .

- Validate results with certified reference materials (CRMs) and ensure proper calibration curves for traceability.

Q. What are the recommended storage conditions to prevent degradation of this compound?

- Methodological Answer:

- Store in airtight, chemically inert containers (e.g., glass or HDPE) under ambient temperature and low humidity .

- Label containers with GHS hazard symbols (e.g., "Toxic") and segregate from incompatible materials like metals or reducing agents .

Advanced Research Questions

Q. What crystallographic methods are recommended for determining the structure of this compound?

- Methodological Answer:

- Perform single-crystal X-ray diffraction (SCXRD) using a diffractometer with Mo/Kα radiation.

- Apply empirical absorption corrections (e.g., spherical harmonic functions) to mitigate anisotropic effects .

- Visualize and refine the structure using software like ORTEP-III for thermal ellipsoid modeling .

Q. How do environmental factors (pH, temperature) affect the stability of this compound in aqueous solutions?

- Methodological Answer:

- Prepare buffered solutions (e.g., potassium phosphate buffers , pH 4–9) and monitor decomposition via UV-Vis spectroscopy or ion chromatography over time .

- Conduct accelerated stability studies at elevated temperatures (e.g., 40–60°C) to identify degradation products like arsenite (As³⁻) or soluble arsenic oxides .

Q. What methodologies are effective in studying the interaction between this compound and soil components?

- Methodological Answer:

- Simulate soil systems by mixing the compound with kaolinite , humic acids , or iron oxides , and analyze arsenic mobility via sequential extraction protocols (e.g., Tessier method).

- Quantify arsenic speciation using HPLC-ICP-MS and correlate results with soil pH and redox potential .

- Perform statistical analysis (ANOVA, PCA) using SPSS or Origin to identify key interaction variables .

Eigenschaften

IUPAC Name |

dipotassium;hydrogen arsorate;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/AsH3O4.2K.2H2O/c2-1(3,4)5;;;;/h(H3,2,3,4,5);;;2*1H2/q;2*+1;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZQGXXZBWQAHKS-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O[As](=O)([O-])[O-].[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AsH5K2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20583789 | |

| Record name | Potassium hydrogen arsorate--water (2/1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20583789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

308103-48-2 | |

| Record name | Potassium hydrogen arsorate--water (2/1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20583789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.